molecular formula C8H5F3N2O B15134862 4-methyl-2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile

4-methyl-2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile

Cat. No.: B15134862
M. Wt: 202.13 g/mol
InChI Key: KSWWOJGNXSZYNQ-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a trifluoromethyl group, a nitrile group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-oxo-6-(trifluoromethyl)pyridine with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-methyl-2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
  • 5-hydroxy-4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Uniqueness

4-methyl-2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

4-methyl-2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C8H5F3N2O/c1-4-2-6(8(9,10)11)13-7(14)5(4)3-12/h2,5H,1H3

InChI Key

KSWWOJGNXSZYNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)C1C#N)C(F)(F)F

Origin of Product

United States

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